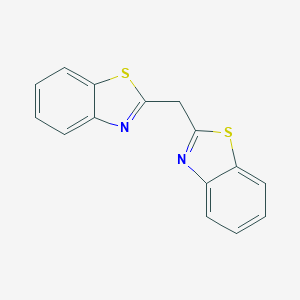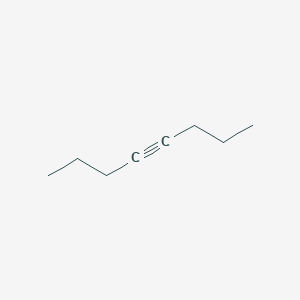
4-オクチン
概要
説明
4-Octyne, also known as dipropylethyne, is a type of alkyne with a triple bond located at the fourth carbon atom in its chain. Its molecular formula is C₈H₁₄. This compound is part of a group of symmetric alkynes, which also includes 5-decyne, 3-hexyne, and 2-butyne . At room temperature, 4-Octyne is a colorless liquid with a density of 0.751 g/mL and a boiling point of 131-132°C .
科学的研究の応用
4-Octyne is used as a versatile building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of highly substituted 1,3-dienes and other complex organic molecules.
Medicine: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing 4-Octyne involves the reaction between acetylene and two equivalents of 1-bromopropane. The process begins with the deprotonation of acetylene by a base, forming an anion. This anion then undergoes nucleophilic substitution with 1-bromopropane. The resulting alkyne is deprotonated again and reacts similarly with a second molecule of 1-bromopropane. This reaction can be carried out in liquid ammonia at -70°C using sodium amide as the base .
Another synthetic route is the elimination reaction of 4,5-dibromooctane, which can be performed under similar conditions .
Industrial Production Methods
While specific industrial production methods for 4-Octyne are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
4-Octyne undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens such as chlorine or bromine to the triple bond, resulting in dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides to the triple bond, forming haloalkenes.
Oxidation: The reaction with oxidizing agents to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Conducted using halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.
Hydrohalogenation: Performed with hydrogen halides like hydrogen chloride or hydrogen bromide.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or ozone.
Major Products
Hydrogenation: Produces octane.
Halogenation: Results in dihalogenated alkanes.
Hydrohalogenation: Forms haloalkenes.
Oxidation: Yields carbonyl compounds or carboxylic acids.
作用機序
The mechanism of action of 4-Octyne involves its reactivity due to the presence of the triple bond. This bond makes it an electron-rich dialkylacetylene, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
4-Octyne is part of a group of symmetric alkynes, which includes:
- 5-Decyne
- 3-Hexyne
- 2-Butyne
Compared to these compounds, 4-Octyne has a unique position of the triple bond, which influences its reactivity and the types of reactions it undergoes. For example, the position of the triple bond in 4-Octyne allows for specific types of addition reactions that may not be as favorable in other alkynes .
特性
IUPAC Name |
oct-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNBKQTTZSQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074338 | |
| Record name | 4-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-45-6 | |
| Record name | 4-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-4-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OCTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI0Q2V1Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Octyne?
A1: 4-Octyne has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: Is there any spectroscopic data available for 4-Octyne?
A2: Yes, researchers have used various spectroscopic techniques to characterize 4-Octyne. For example, mid-infrared vibrational studies have been performed on (μ4-η2-4-Octyne)Rh4(CO)8(μ-CO)2, a butterfly cluster formed from the reaction of 4-Octyne with Rh4(CO)12 []. Raman spectroscopy has also been used to study the effects of hydrogen bonding and other polar interactions of 4-Octyne with different organic solvents [].
Q3: Is 4-Octyne compatible with common organic solvents?
A3: Yes, 4-Octyne is soluble in a variety of organic solvents, including heptane, cyclohexane, 1,2-dichloroethane, n-butyl ether, ethanol, triethylamine, dimethyl sulfoxide, butyrolactone, dimethylformamide, and hexamethylphosphoric triamide [].
Q4: How does the structure of 4-Octyne influence its reactivity in metal-catalyzed reactions?
A4: As a symmetrical internal alkyne, 4-Octyne often exhibits different reactivity compared to terminal alkynes. For example, in the palladium-catalyzed methoxycarbonylation, 4-Octyne yields the mono-carbonylated product because the resulting trisubstituted double bond has a low propensity for isomerization, preventing further reaction to the α,ω-diester []. In contrast, terminal alkynes can undergo a cascade methoxycarbonylation-isomerization-methoxycarbonylation sequence under the same conditions.
Q5: Can you provide an example of how 4-Octyne has been used in the synthesis of heterocycles?
A5: 4-Octyne has been employed in the synthesis of substituted helicenes via an iridium-catalyzed annulative coupling with biarylcarboxylic acid chlorides []. This reaction proceeds through C-H bond cleavage and decarbonylation, highlighting the versatility of 4-Octyne in constructing complex polycyclic aromatic hydrocarbons.
Q6: Can 4-Octyne be used in palladium-catalyzed cross-coupling reactions?
A6: Yes, 4-Octyne has been successfully used in palladium-catalyzed reactions. For example, it participates in the synthesis of tetrasubstituted olefins via the Pd(II)-catalyzed addition of arylboronic acids to 4-Octyne, using molecular oxygen (O2) as an oxidant []. This reaction tolerates a range of functional groups and provides a convenient route to highly substituted 1,3-dienes.
Q7: How does 4-Octyne behave as a substrate in semi-hydrogenation reactions?
A7: 4-Octyne serves as a model substrate for studying the selectivity of catalysts in semi-hydrogenation reactions. Several studies have explored its conversion to (Z)-4-octene, aiming for high selectivity toward the alkene and minimal over-reduction to the alkane. Palladium nanoparticles with tetrabutylammonium borohydride as a catalyst system demonstrate excellent activity and selectivity for this transformation [].
Q8: Have computational methods been used to study the reactivity of 4-Octyne?
A8: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with 4-Octyne []. These studies provide insights into the energy profiles of different reaction pathways, including C-H activation, alkyne insertion, and reductive coupling.
Q9: Has 4-Octyne been used in the preparation of polymers?
A9: Yes, 4-Octyne has been investigated as a comonomer in the polymerization of 1-(trimethylsilyl)-1-propyne using tantalum and niobium catalysts []. The resulting copolymers displayed interesting properties, such as high molecular weight, thermal stability, and the ability to form tough films. These properties make them potentially useful in applications like gas separation membranes.
Q10: Can 4-Octyne be used to control the deposition of thin films?
A10: Research suggests that 4-Octyne can be used as a co-adsorbate to achieve area-selective deposition of thin films []. For example, in the chemical vapor deposition (CVD) of ZrO2 on SiO2 and Cu surfaces, 4-Octyne selectively adsorbs on Cu, effectively blocking the Zr precursor and preventing film growth on that surface. This approach allows for the selective deposition of ZrO2 on SiO2, highlighting the potential of 4-Octyne in microfabrication and nanotechnology.
Q11: What analytical techniques have been used to monitor reactions involving 4-Octyne?
A11: Various analytical techniques are employed to monitor reactions involving 4-Octyne. Gas Chromatography (GC) is commonly used to monitor the conversion of 4-Octyne and analyze the product distribution [, , ]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information on the reaction products and intermediates [, , ]. Mass spectrometry (MS) is utilized to identify and characterize the reaction products, often in combination with GC or other separation techniques [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


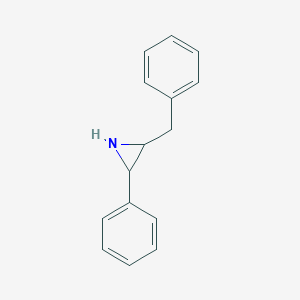
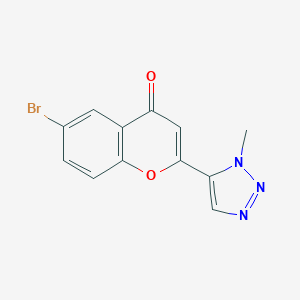
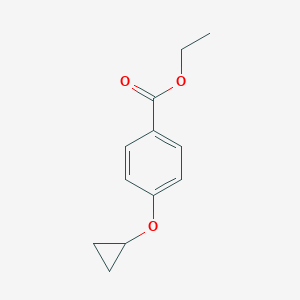
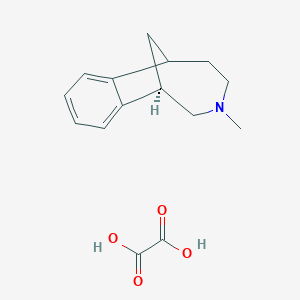
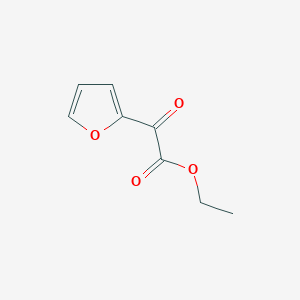

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
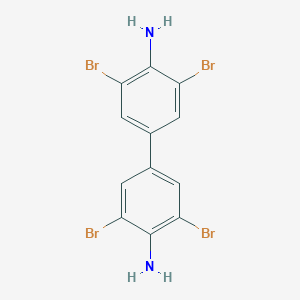

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate](/img/structure/B155702.png)

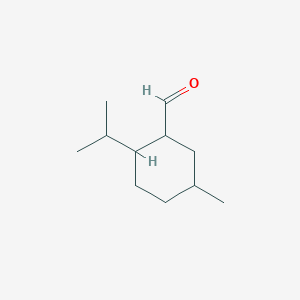
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
